

Application Notes and Protocols for Seahorse XF Metabolic Flux Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism. By simultaneously measuring the two major energy-producing pathways—mitochondrial respiration and glycolysis—in live cells, researchers can gain critical insights into cellular function, dysfunction, and response to various stimuli. This document provides detailed application notes and protocols for conducting metabolic flux assays using the Seahorse XF platform, with a focus on the Cell Mito Stress Test. These protocols are designed to be a comprehensive guide for researchers, scientists, and professionals in drug development.

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2][3][4] By injecting a series of metabolic modulators, a detailed profile of a cell's metabolic phenotype and function can be generated.

Key Metabolic Parameters Measured in a Seahorse XF Assay

A standard Seahorse XF Cell Mito Stress Test yields several key parameters that provide a comprehensive picture of mitochondrial health.[5][6][7] These parameters are summarized in the table below.



Parameter	Description	Calculation	
Basal Respiration	The baseline oxygen consumption of the cells, representing the energetic demand of the cell under baseline conditions.	(Last rate measurement before first injection) - (Non- Mitochondrial Respiration)	
ATP Production-Linked Respiration	The portion of basal respiration that is being used to drive ATP synthesis.	(Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection)	
Proton Leak	The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial damage or uncoupling.	(Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration)	
Maximal Respiration	The maximum rate of respiration that the cell can achieve, induced by an uncoupling agent like FCCP.	(Maximum rate measurement after FCCP injection) - (Non- Mitochondrial Respiration)	
Spare Respiratory Capacity	A measure of the cell's ability to respond to an energetic demand. It is the difference between maximal and basal respiration.	(Maximal Respiration) - (Basal Respiration)	
Non-Mitochondrial Respiration	Oxygen consumption due to cellular processes other than mitochondrial respiration.	Minimum rate measurement after Rotenone/Antimycin A injection	

Experimental Protocols

I. Cell Culture and Seeding for Seahorse XF Assay

Proper cell seeding is critical for obtaining reliable and reproducible data. The optimal cell density will vary depending on the cell type and should be determined empirically.



Materials:

- Seahorse XF Cell Culture Microplate (24- or 96-well)
- Cell culture medium appropriate for the cell line
- Cells of interest
- CO2 incubator (37°C, 5% CO2)
- Optional: Poly-D-Lysine for coating plates for suspension or weakly adherent cells[1]

Protocol:

- Cell Seeding Density Optimization: Perform a cell titration experiment to determine the optimal cell number per well. Aim for a baseline OCR between 50 and 110 pmol/min for most cell types.[2]
- Plate Coating (if necessary): For non-adherent or weakly adherent cells, coat the Seahorse XF plate with Poly-D-Lysine solution (50 μg/mL) and incubate for 1-2 hours at room temperature. Rinse with sterile water and allow to dry completely before seeding cells.[1]
- Cell Seeding:
 - Harvest and count cells.
 - Resuspend cells in their growth medium at the predetermined optimal concentration.
 - Seed the appropriate volume of cell suspension into each well of the Seahorse XF plate.
 Avoid seeding cells in the four background correction wells.[8]
 - Allow the plate to sit at room temperature for 30-60 minutes to ensure even cell distribution before transferring to a 37°C CO2 incubator.[8]
- Cell Incubation: Incubate the cells overnight to allow for attachment and recovery.



II. Seahorse XF Sensor Cartridge Hydration and Assay Medium Preparation

Materials:

- Seahorse XF Sensor Cartridge
- Seahorse XF Calibrant
- Seahorse XF Base Medium (e.g., DMEM)
- Supplements: Glucose, Pyruvate, Glutamine
- Non-CO2 incubator (37°C)

Protocol:

- Cartridge Hydration (Day before assay):
 - Add 200 μL of Seahorse XF Calibrant to each well of the utility plate.
 - Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.
 - Incubate the hydrated cartridge overnight in a 37°C non-CO2 incubator.[8][9]
- Assay Medium Preparation (Day of assay):
 - Prepare the assay medium by supplementing Seahorse XF Base Medium with desired substrates. A common formulation is 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[9]
 - Warm the assay medium to 37°C and adjust the pH to 7.4.
 - Place the prepared assay medium in a 37°C non-CO2 incubator to equilibrate.

III. Seahorse XF Cell Mito Stress Test Protocol

This protocol outlines the steps for performing the standard Cell Mito Stress Test.



Materials:

- Seeded Seahorse XF Cell Culture Microplate
- Hydrated Seahorse XF Sensor Cartridge
- Prepared Seahorse XF Assay Medium
- Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
- Seahorse XF Analyzer

Protocol:

- Cell Plate Preparation:
 - Remove the cell culture medium from the wells.
 - Gently wash the cells once with 180 μL of pre-warmed Seahorse XF Assay Medium.
 - Add 180 μL of fresh, pre-warmed Seahorse XF Assay Medium to each well.
 - Incubate the cell plate in a 37°C non-CO2 incubator for at least 1 hour to allow the cells to equilibrate with the new medium.[1]
- Compound Loading:
 - Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at 10X the final desired concentration in the assay medium.
 - Load the appropriate volume of each compound into the corresponding injection ports of the hydrated sensor cartridge.
- Seahorse XF Analyzer Operation:
 - Start the Seahorse XF Analyzer and allow it to warm up to 37°C.
 - Load the assay template in the software.



- Insert the sensor cartridge for calibration.
- After calibration, the instrument will prompt you to replace the utility plate with your cell plate.
- The assay will then proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR and ECAR, followed by the sequential injection of the loaded compounds.

Data Presentation and Interpretation

The data generated from a Seahorse XF assay can be visualized as a real-time profile of OCR and ECAR. An example of how data from a hypothetical experiment investigating the effect of a compound ("Compound X") on cellular metabolism is presented below.

Example Data: Effect of "Compound X" on Mitochondrial

Function

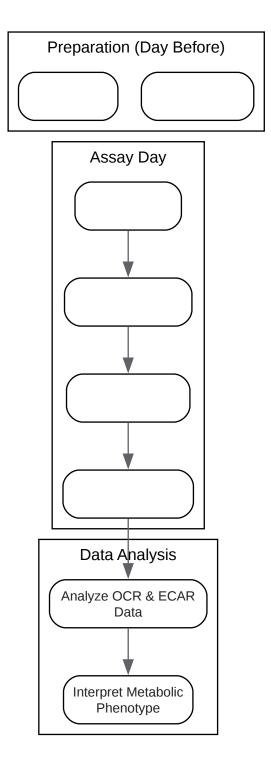
Treatment	Basal Respiration	ATP Production	Maximal Respiration	Spare Respiratory Capacity
	(pmol/min)	(pmol/min)	(pmol/min)	(pmol/min)
Vehicle Control	100 ± 5	75 ± 4	250 ± 15	150 ± 12
Compound X (1 μM)	120 ± 7	90 ± 5	280 ± 18	160 ± 14
Compound X (10 μM)	80 ± 6	55 ± 4	150 ± 10	70 ± 8

Interpretation: In this example, 1 μ M of Compound X appears to stimulate mitochondrial respiration, as indicated by the increase in basal and maximal respiration. However, at a higher concentration of 10 μ M, Compound X shows an inhibitory effect, significantly reducing all measured parameters of mitochondrial function. This suggests a dose-dependent effect of the compound on cellular metabolism.

Visualizations



Experimental Workflow for Seahorse XF Cell Mito Stress Test

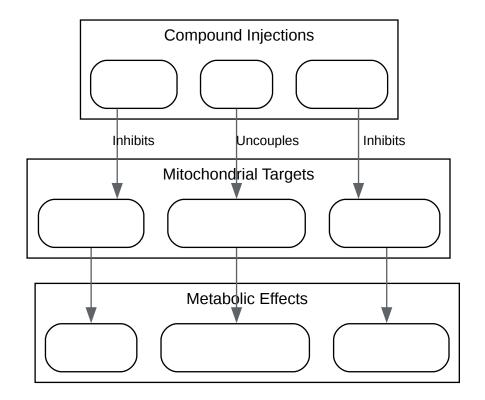


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Caption: Workflow for a Seahorse XF Cell Mito Stress Test.



Signaling Pathway of the Seahorse XF Cell Mito Stress Test

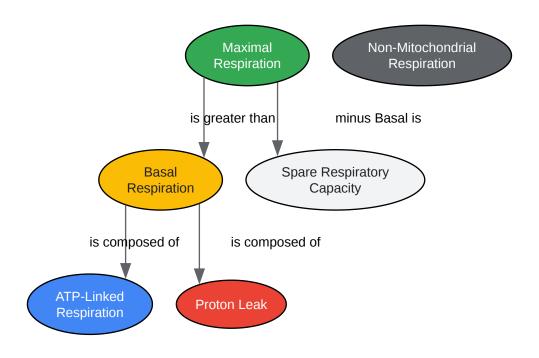


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Caption: Mechanism of action of Mito Stress Test compounds.

Logical Relationship of Measured OCR Parameters





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Caption: Relationship between key OCR parameters.

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